4-Methylcyclohept-4-ene-1,3-dione

Description

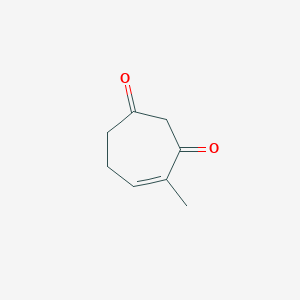

4-Methylcyclohept-4-ene-1,3-dione is a seven-membered cyclic diketone featuring a conjugated enone system and a methyl substituent at the 4-position. Its structure combines a cycloheptene backbone with two ketone groups at the 1- and 3-positions, creating a planar, electron-deficient core. The methyl group and ring size may influence its physicochemical behavior and interaction with biological targets, warranting comparative analysis with similar compounds.

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

4-methylcyclohept-4-ene-1,3-dione |

InChI |

InChI=1S/C8H10O2/c1-6-3-2-4-7(9)5-8(6)10/h3H,2,4-5H2,1H3 |

InChI Key |

MWCRGPJDVLZVAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC(=O)CC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones (e.g., 1,4-disubstituted derivatives 2a-i ) are six-membered cyclic diketones with nitrogen atoms at the 1- and 4-positions. Key differences include:

- Ring Size and Conformation : The smaller piperazine ring allows for greater rigidity compared to the more flexible cycloheptene system in 4-methylcyclohept-4-ene-1,3-dione.

- Lipophilicity : Piperazine-2,3-diones exhibit improved lipophilicity (ClogP values ranging from 1.2–3.5) over unmodified piperazine, enhancing membrane permeability and anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .

- Biological Activity : Substituted benzyl groups on the piperazine scaffold significantly boost antiparasitic effects (e.g., 2a-i showed 50–80% inhibition at 1 mg/mL), whereas the larger cycloheptene ring in the target compound may alter binding kinetics due to steric effects.

Comparison with Indolin-1,3-dione Derivatives

Indolin-1,3-diones are bicyclic compounds with fused benzene and pyrrolidine rings. Notable contrasts:

- Scaffold Geometry: The fused bicyclic system of indolin-1,3-dione enhances aromatic stacking interactions, whereas the monocyclic structure of this compound may reduce such interactions.

- Receptor Affinity : Indolin-2,3-diones exhibit low σ1 receptor affinity (Ki > 844 nM) but high σ2 selectivity (Ki = 42 nM), attributed to the additional carbonyl group . The methyl substituent in the target compound could similarly modulate selectivity, though its receptor targets remain unexplored.

Comparison with Isoindole-1,3-dione Derivatives

Isoindole-1,3-diones (e.g., compound 10 ) are bicyclic diketones with demonstrated DNA gyrase inhibition. Key distinctions:

- Enzyme Inhibition: The isoindole scaffold in 10 achieves potent gyrase inhibition (IC50 ~2.8–57 mM), comparable to novobiocin, via interactions with the enzyme’s ATP-binding pocket . The cycloheptene ring’s larger size may hinder such binding but could offer novel inhibition mechanisms.

- Substituent Effects: Electron-withdrawing groups (e.g., amino substituents) on isoindole-1,3-diones enhance activity, suggesting that the methyl group in the target compound might similarly fine-tune electronic properties.

Comparison with Indane-1,3-dione Derivatives

Indane-1,3-diones are bicyclic systems with anticoagulant and anti-inflammatory activities. Critical comparisons:

- Anticoagulant Activity: 2-Substituted indane-1,3-diones (e.g., 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione) prolong prothrombin time, mimicking anisindione .

- Substituent Position : Substituents at the 2-position in indane derivatives are critical for activity, whereas the 4-methyl group in the target compound may occupy a distinct spatial position, altering target engagement.

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.